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molecular formula C15H19BrSi B8535159 Silane, (4-bromophenyl)tri-2-propenyl- CAS No. 450371-47-8

Silane, (4-bromophenyl)tri-2-propenyl-

Cat. No. B8535159
M. Wt: 307.30 g/mol
InChI Key: LQHLVCZFLLBWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09228107B2

Procedure details

To triphenylphosphine dibromide (447.5 mg, 1.060 mmol), distilled dichloromethane (5 ml) was added under a nitrogen atmosphere and dissolved. Then a solution prepared by dissolving 1-bromo-4-(diallylethoxysilyl)benzene (11) (300 mg, 0.9637 mmol) into distilled dichloromethane (1.5 ml) was added and stirred at room temperature for 12 hours. After stirring, diethyl ether solution of 1M allylmagnesium bromide (1.156 ml, 1.156 mmol) was added dropwise and stirred at room temperature for 5 hours. The reacted mixture is cooled down to 0° C. and diluted with water to stop the reaction. 10% hydrochloric acid was added until salt was completely dissolved. The obtained organic layer was separated and the obtained water layer was extracted with dichloromethane. The collected organic layer was each washed with saturated sodium bicarbonate aqueous solution and saturated saline solution in this order, and dried over anhydrous magnesium sulfate and then filtered and concentrated under reduced pressure, obtaining a crude product. The crude product was passed through a silica gel short column (eluent: hexane/ethyl acetate=10/1), obtaining 1-bromo-4-(triallylsilyl)benzene (12) (yield: 256.4 mg, yield (%): 87%).
Quantity
447.5 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
1-bromo-4-(diallylethoxysilyl)benzene
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1.156 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br-].[Br-].[C:3]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:8]=CC=C[CH:4]=1.[Br:22][C:23]1[CH:28]=[CH:27][C:26]([SiH2:29]OCC(CC=C)CC=C)=[CH:25][CH:24]=1.[CH2:39]([Mg]Br)[CH:40]=[CH2:41].Cl.[CH3:45][CH2:46][CH2:47]CCC.C(OCC)(=O)C>O.C(OCC)C.ClCCl>[Br:22][C:23]1[CH:24]=[CH:25][C:26]([Si:29]([CH2:47][CH:46]=[CH2:45])([CH2:39][CH:40]=[CH2:41])[CH2:8][CH:3]=[CH2:4])=[CH:27][CH:28]=1 |f:0.1.2,6.7|

Inputs

Step One
Name
Quantity
447.5 mg
Type
reactant
Smiles
[Br-].[Br-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
1-bromo-4-(diallylethoxysilyl)benzene
Quantity
300 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)[SiH2]OCC(CC=C)CC=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
1.156 mL
Type
reactant
Smiles
C(C=C)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under a nitrogen atmosphere
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
Then a solution prepared
DISTILLATION
Type
DISTILLATION
Details
into distilled dichloromethane (1.5 ml)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After stirring
STIRRING
Type
STIRRING
Details
stirred at room temperature for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reacted mixture is cooled down to 0° C.
CUSTOM
Type
CUSTOM
Details
the reaction
DISSOLUTION
Type
DISSOLUTION
Details
was completely dissolved
CUSTOM
Type
CUSTOM
Details
The obtained organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the obtained water layer was extracted with dichloromethane
WASH
Type
WASH
Details
each washed with saturated sodium bicarbonate aqueous solution and saturated saline solution in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
obtaining a crude product

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)[Si](CC=C)(CC=C)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 256.4 mg
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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